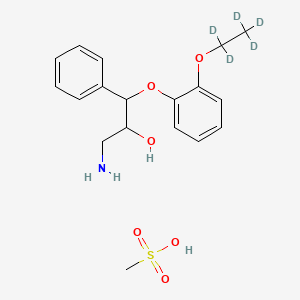

(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

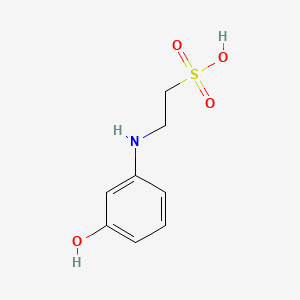

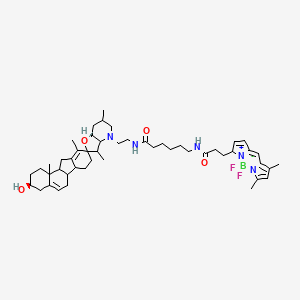

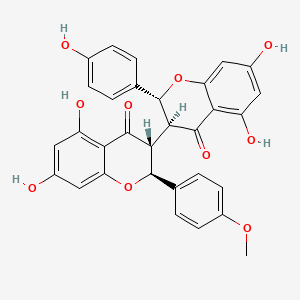

“(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt” is a complex organic compound. It is a labeled intermediate in the synthesis of Reboxetine . The molecular formula is C17H15D5O7 and the molecular weight is 293.37 .

Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. The InChI key is WOCIBFTUEOPLOI-WNWXXORZSA-N . The SMILES representation is [2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[email protected]C1=CC=CC=C1 .Physical and Chemical Properties Analysis

This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a molecular weight of 293.37 and a density of 1.3±0.1 g/cm3 . The boiling point is 571.4±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization :This paper reviews the photocatalytic processes designed for the oxidation of reduced sulfur compounds in polluted atmospheres, focusing on different TiO2-based photocatalytic materials and their efficiency. The study also explores alternative materials based on aromatic photosensitizers and their comparative efficiency to conventional TiO2-based materials, demonstrating different oxidation products and pathways (Cantau et al., 2007).

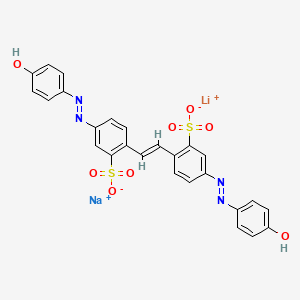

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways :This review aims to elucidate the reaction pathways of the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The analysis shows two principal reaction pathways for antioxidants, highlighting the specificity and relevance of oxidation products and the challenges in comparing antioxidants using ABTS-based assays (Ilyasov et al., 2020).

Drug Substances Presented as Sulfonic Acid Salts Overview of Utility, Safety and Regulation

:This review discusses the utility of sulfonic acids as salt-forming moieties in pharmaceuticals, strategies to minimize potential for alkyl sulfonate formation during synthesis, and regulatory considerations. It emphasizes the technical advantages of sulfonic acid salts and the recent regulatory acceptance of a human threshold limit dose for ethyl methanesulfonate, potentially easing safety concerns related to alkyl sulfonate residues (Elder & Snodin, 2009).

Sulfamic Acid as an Environment-friendly Alternative Electrolyte for Industrial Acid Cleaning and Corrosion Inhibition :This mini-review highlights sulfamic acid as a more environmentally friendly and less toxic alternative for the removal of scales and rusts from metal surfaces. It discusses the use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes, emphasizing their effectiveness and the physiochemisorption mechanism of adsorption (Verma & Quraishi, 2022).

Eigenschaften

IUPAC Name |

3-amino-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-ol;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4)/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWMFGZOMMEAOU-LUIAAVAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)